4-Piperidin-4-yl-1H-1,2,4-triazole-5-thione
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Overview
Description
4-Piperidin-4-yl-1H-1,2,4-triazole-5-thione: is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a piperidine ring fused to a 1,2,4-triazole ring, with a thione group at the 5-position of the triazole ring. The unique structure of this compound contributes to its diverse biological activities, making it a valuable target for drug development and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidin-4-yl-1H-1,2,4-triazole-5-thione typically involves the cyclization of substituted phenylthiosemicarbazides in the presence of a base. One common method includes the use of sodium hydroxide solution and microwave irradiation at 100°C for 5-10 minutes . The reaction mixture is then cooled, quenched with water, and the precipitated solid is filtered, dried, and crystallized in methanol to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 4-Piperidin-4-yl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Piperidin-4-yl-1H-1,2,4-triazole-5-thione has a wide range of scientific research applications, including:
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as an antimicrobial agent against bacteria, fungi, and viruses .
- Studied for its antitubercular activity, showing significant activity against Mycobacterium tuberculosis .
Medicine:
- Explored as a potential anticancer agent due to its ability to inhibit cell proliferation.
- Evaluated for its anti-inflammatory and analgesic properties.
Industry:
- Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 4-Piperidin-4-yl-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to form hydrogen bonds with different targets, enhancing its pharmacokinetic and pharmacological properties . For instance, its antimicrobial activity is linked to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death . Additionally, its antitubercular activity is associated with the inhibition of key enzymes involved in the biosynthesis of the bacterial cell wall .
Comparison with Similar Compounds
1,2,4-Triazole: A parent compound with a wide range of biological activities, including antimicrobial and anticancer properties.
Piperidine: A simple heterocyclic compound used as a building block in the synthesis of various pharmaceuticals.
Thiosemicarbazide: A precursor in the synthesis of 1,2,4-triazole derivatives with antimicrobial activity.
Uniqueness: 4-Piperidin-4-yl-1H-1,2,4-triazole-5-thione stands out due to its unique combination of a piperidine ring and a 1,2,4-triazole ring with a thione group. This structural arrangement enhances its lipophilicity and biological activity, making it a promising candidate for drug development .
Properties
IUPAC Name |
4-piperidin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c12-7-10-9-5-11(7)6-1-3-8-4-2-6/h5-6,8H,1-4H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMDYZAVUSASJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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